Melting Point: Superior Crystalline Stability
The para-nitrophenyl derivative (CAS 16459-35-1) displays a melting point of 203°C, which is substantially higher than that of its ortho-nitro isomer (CAS 16459-33-9, 115–116°C), its meta-nitro isomer (CAS 16459-34-0, 162–165°C), and the unsubstituted phenyl analog (CAS 16078-71-0, 98–102°C) . This 87–105°C elevation relative to the ortho and phenyl analogs indicates significantly stronger intermolecular packing forces imparted by the para-nitro group geometry.
Ortho: 115–116°C
Meta: 162–165°C
| Evidence Dimension | Melting point (crystalline lattice stability) |
|---|---|
| Target Compound Data | 203°C (CAS 16459-35-1) |
| Comparator Or Baseline | Ortho-nitro isomer (CAS 16459-33-9): 115–116°C; Meta-nitro isomer (CAS 16459-34-0): 162–165°C; Unsubstituted phenyl (CAS 16078-71-0): 98–102°C |
| Quantified Difference | ΔT = +87–88°C vs ortho; ΔT = +38–41°C vs meta; ΔT = +101–105°C vs unsubstituted phenyl |
| Conditions | Differential scanning calorimetry / capillary melting point; solid crystalline form, atmospheric pressure |
Why This Matters
Higher melting point directly correlates with superior ambient storage stability, easier handling as a free-flowing solid, and reduced risk of degradation during long-term storage, which is critical for procurement decisions in multi-step synthetic campaigns.
